molecular formula C6H3ClINO B15093470 3-Chloro-5-iodopicolinaldehyde

3-Chloro-5-iodopicolinaldehyde

Cat. No.: B15093470
M. Wt: 267.45 g/mol
InChI Key: NIPYPRFSZVTCSB-UHFFFAOYSA-N
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Description

3-Chloro-5-iodopicolinaldehyde is an organic compound that belongs to the class of halogenated picolinaldehydes. This compound is characterized by the presence of both chlorine and iodine atoms attached to a pyridine ring, which is further functionalized with an aldehyde group. The unique combination of these substituents imparts distinct chemical properties to the compound, making it of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Chloro-5-iodopicolinaldehyde typically involves the halogenation of picolinaldehyde derivatives. One common method includes the iodination of 3-chloropicolinaldehyde using iodine and an oxidizing agent such as hydrogen peroxide or sodium hypochlorite. The reaction is usually carried out in an organic solvent like acetic acid or dichloromethane under controlled temperature conditions to ensure selective iodination at the desired position.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would typically be optimized for higher yields and purity, often employing continuous flow reactors and automated systems to control reaction parameters precisely. The use of catalysts and advanced purification techniques such as recrystallization or chromatography may also be employed to achieve the desired product quality.

Chemical Reactions Analysis

Types of Reactions

3-Chloro-5-iodopicolinaldehyde undergoes various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The aldehyde group can be reduced to the corresponding alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The halogen atoms (chlorine and iodine) can participate in nucleophilic substitution reactions, where they are replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an aqueous medium or chromium trioxide in acetic acid.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide or potassium carbonate.

Major Products Formed

    Oxidation: 3-Chloro-5-iodopicolinic acid.

    Reduction: 3-Chloro-5-iodopicolinalcohol.

    Substitution: Various substituted picolinaldehyde derivatives depending on the nucleophile used.

Scientific Research Applications

3-Chloro-5-iodopicolinaldehyde has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its use as a precursor in the synthesis of drugs targeting specific diseases.

    Industry: It is used in the production of specialty chemicals and as an intermediate in various chemical processes.

Mechanism of Action

The mechanism of action of 3-Chloro-5-iodopicolinaldehyde is primarily related to its ability to interact with biological molecules through its functional groups. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially inhibiting their activity. The halogen atoms may also contribute to the compound’s reactivity by participating in halogen bonding interactions, which can influence molecular recognition processes.

Comparison with Similar Compounds

Similar Compounds

    3-Chloro-5-bromopicolinaldehyde: Similar structure but with a bromine atom instead of iodine.

    3-Chloro-5-fluoropicolinaldehyde: Similar structure but with a fluorine atom instead of iodine.

    3-Chloro-5-methylpicolinaldehyde: Similar structure but with a methyl group instead of iodine.

Uniqueness

3-Chloro-5-iodopicolinaldehyde is unique due to the presence of both chlorine and iodine atoms, which impart distinct electronic and steric properties. These properties can influence the compound’s reactivity and interactions with other molecules, making it a valuable compound for specific applications in research and industry.

Properties

Molecular Formula

C6H3ClINO

Molecular Weight

267.45 g/mol

IUPAC Name

3-chloro-5-iodopyridine-2-carbaldehyde

InChI

InChI=1S/C6H3ClINO/c7-5-1-4(8)2-9-6(5)3-10/h1-3H

InChI Key

NIPYPRFSZVTCSB-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=NC(=C1Cl)C=O)I

Origin of Product

United States

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